![molecular formula C14H23NO3 B5571257 1,1-diethyl-4-(4-morpholinyl)-2-butyn-1-yl acetate](/img/structure/B5571257.png)
1,1-diethyl-4-(4-morpholinyl)-2-butyn-1-yl acetate
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Description
Synthesis Analysis
The synthesis of morpholine derivatives, such as 1,1-diethyl-4-(4-morpholinyl)-2-butyn-1-yl acetate, often involves the combination of vicinal amino alcohols with derivatives, oxiranes, and aziridines, among other methods. These processes are crucial for the creation of biologically active substances and for use in medicinal chemistry as catalysts and auxiliaries (Palchikov, 2013).
Molecular Structure Analysis
The molecular structure of compounds containing morpholine rings can be analyzed through various spectroscopic techniques. Morpholines serve as essential building blocks in organic synthesis, highlighting the structural diversity and functionalization potential of these compounds for generating complex molecules (Asif & Imran, 2019).
Chemical Reactions and Properties
Morpholine derivatives engage in a wide range of chemical reactions, serving as precursors for further chemical modifications. Their reactivity can be tailored for specific applications, including pharmacologically active molecules. The presence of a morpholine moiety can influence the chemical properties, such as solubility and stability, of the resulting compounds (Asif & Imran, 2019).
Physical Properties Analysis
The physical properties of morpholine derivatives depend on their molecular structure. Factors such as molecular weight, polarity, and the presence of functional groups influence their boiling points, melting points, and solubility in various solvents. These properties are crucial for determining the compound's suitability in different chemical processes and applications (Palchikov, 2013).
Chemical Properties Analysis
1,1-Diethyl-4-(4-morpholinyl)-2-butyn-1-yl acetate's chemical properties can be inferred from related compounds. Its reactivity, including its participation in addition reactions, polymerization, and its role as an intermediate in organic synthesis, highlights the versatility of morpholine derivatives. These chemical properties are essential for the design and synthesis of new materials and biologically active molecules (Asif & Imran, 2019).
Scientific Research Applications
Acetylcholinesterase Activity and Toxicity Prevention
1,1-Diethyl-4-(4-morpholinyl)-2-butyn-1-yl acetate is of interest in studies investigating acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes crucial for neurotransmission and protective against organophosphorus toxicants (OP), including nerve agents and pesticides. Genetic variants of these enzymes may influence individual susceptibility to OP toxicity. Research in this area is essential for developing protective strategies against toxic exposure and understanding individual differences in enzyme activity that could impact therapeutic approaches for related conditions, such as Alzheimer's disease (Lockridge et al., 2016).
Cholinesterase Inhibition by Organophosphates
The interaction of 1,1-Diethyl-4-(4-morpholinyl)-2-butyn-1-yl acetate with AChE and BChE is also relevant in the context of organophosphate (OP) poisoning. Studies have demonstrated the potential of certain genetic variants of BChE to modulate the risk of toxicity from nerve agents, underscoring the importance of understanding enzyme behavior in the presence of OPs for medical and defense applications (Osterloh et al., 1983).
Diagnostics and Therapeutics
Research into the mechanisms of AChE and BChE, and their interactions with compounds like 1,1-Diethyl-4-(4-morpholinyl)-2-butyn-1-yl acetate, contributes to the development of diagnostic and therapeutic tools for diseases involving cholinergic dysfunction. This includes Alzheimer's disease, where AChE inhibitors are a cornerstone of symptomatic treatment, highlighting the significance of these enzymes in neurodegenerative disease management (Iyo et al., 1997).
Toxicology and Environmental Health
The study of 1,1-Diethyl-4-(4-morpholinyl)-2-butyn-1-yl acetate's interaction with cholinesterase enzymes extends to toxicology and environmental health, particularly in assessing exposure to and the effects of organophosphorus pesticides. Understanding the metabolic and physiological impact of such interactions can inform safety guidelines and therapeutic interventions following exposure (Kumagai et al., 1999).
Neuropharmacology and Behavioral Studies
Research into compounds affecting cholinesterase activity, like 1,1-Diethyl-4-(4-morpholinyl)-2-butyn-1-yl acetate, is crucial for neuropharmacology, offering insights into the neural basis of behavior, cognition, and neuropsychiatric disorders. Studies on the role of cholinergic systems in brain function can lead to new therapeutic targets for cognitive enhancement and treatment of mental health conditions (Lewis & Young, 1975).
properties
IUPAC Name |
(3-ethyl-6-morpholin-4-ylhex-4-yn-3-yl) acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO3/c1-4-14(5-2,18-13(3)16)7-6-8-15-9-11-17-12-10-15/h4-5,8-12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIEDVNIGLRNSGX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)(C#CCN1CCOCC1)OC(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Ethyl-6-(morpholin-4-yl)hex-4-yn-3-yl acetate |
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